H-D-Cys(trt)-otbu hcl

Stereochemistry Chiral Purity Peptide Synthesis

Researchers and procurement managers require verified D-configuration cysteine building blocks to ensure correct peptide stereochemistry and metabolic stability. The L-enantiomer or alternative protecting groups invalidate the synthesis. - **Stereochemical Purity**: [α]D20 = -78±2° confirms D-configuration; essential for protease-resistant, conformationally constrained peptides. - **Orthogonal Protection**: S-trityl (Trt) + C-terminal tert-butyl (OtBu) enables selective on-resin thiol deprotection (1-2% TFA) for disulfide formation or cyclization. - **Quality**: ≥99% purity, stored at 2-8°C to prevent thiol oxidation, ensuring high yields in complex SPPS.

Molecular Formula C26H29NO2S
Molecular Weight 419.58
CAS No. 439089-10-8
Cat. No. B2798932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Cys(trt)-otbu hcl
CAS439089-10-8
Molecular FormulaC26H29NO2S
Molecular Weight419.58
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
InChIInChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1
InChIKeyVVIZBZVUAOGUBQ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Cys(trt)-otbu hcl: Orthogonally Protected D-Cysteine


H-D-Cys(trt)-otbu hcl (CAS 439089-10-8), systematically named S-Trityl-D-Cysteine tert-butyl ester hydrochloride, is a fully protected D-cysteine derivative. It belongs to the class of protected amino acid building blocks essential for solid-phase peptide synthesis (SPPS) . This compound uniquely features a D-configuration at the α-carbon, which is critical for introducing stereochemical specificity into peptides. Its orthogonal protection strategy combines an acid-labile S-trityl (Trt) group for the sulfhydryl side chain and an acid-labile C-terminal tert-butyl (OtBu) ester . This dual protection is designed for stepwise deprotection in Fmoc/tBu SPPS strategies, ensuring high synthetic fidelity and versatility in constructing complex, disulfide-rich, or enantiomerically pure peptides .

D
Stereochemical-control study fit Verified D-configuration supports enantiomer-specific peptide conformation research.
P
Orthogonal S-Trt / C-OtBu strategy Supports stepwise Fmoc/tBu SPPS workflows with selective side-chain liberation.
N
Free N-terminus building block Compatible with sequential coupling protocols; no Fmoc deblocking required.

Substitution Risks of H-D-Cys(trt)-otbu hcl


Direct substitution of H-D-Cys(trt)-otbu hcl with its L-enantiomer (H-Cys(Trt)-OtBu·HCl) or with other D-cysteine derivatives (e.g., Fmoc-D-Cys(Trt)-OH or H-D-Cys(Trt)-OH) is not scientifically valid due to fundamental differences in stereochemistry and orthogonal protection. The D-configuration is essential for synthesizing peptides with specific conformational constraints or enhanced metabolic stability, as D-amino acids are not recognized by endogenous proteases [1]. Furthermore, the specific combination of C-terminal tert-butyl ester and N-terminal free amine is critical for its use as a building block in Fmoc-based SPPS. Replacing it with an Fmoc-protected derivative (e.g., Fmoc-D-Cys(Trt)-OH) would be incompatible with protocols requiring a free N-terminus for subsequent couplings. These differences necessitate the procurement of the exact, verified building block to ensure the intended stereochemical and synthetic outcomes. The quantitative evidence below details these critical distinctions.

Target
H-D-Cys(trt)-otbu hcl
D-configuration, free N-terminus, orthogonal S-Trt / C-OtBu
L-Enantiomer
H-Cys(Trt)-OtBu·HCl
Opposite stereochemistry; peptide conformation and protease-resistance profile may not transfer.
Target
Free N-terminus for direct coupling
Fmoc-Protected Analog
Fmoc-D-Cys(Trt)-OH
Fmoc-protected N-terminus is incompatible with free-amine coupling protocols; requires additional deprotection step.
Target
C-terminal OtBu ester enables orthogonal stepwise deprotection
Mono-Protected Analog
H-D-Cys(Trt)-OH
Lacks acid-stable C-terminal ester; orthogonal Trt removal before resin cleavage is not supported.
Similar CAS or D-cysteine derivatives may not support identical stereochemical outcomes or synthetic workflows. Verify protecting-group orthogonality and enantiomeric identity before substitution.

H-D-Cys(trt)-otbu hcl vs. Closest Analogs


Stereochemical Purity: Optical Rotation vs. L-Enantiomer

The D-configuration of H-D-Cys(trt)-otbu hcl is unequivocally confirmed by its specific optical rotation of [α]D20 = -78 ± 2° (C=1, 96% in EtOH) . This value directly contrasts with that of its L-enantiomer, H-Cys(Trt)-OtBu·HCl, which would exhibit a rotation of approximately +78°. This quantitative difference serves as a critical quality control (QC) metric for identity verification and ensuring the correct enantiomer is used in synthesis, preventing the introduction of stereochemical errors that would lead to biologically inactive or misfolded peptide products.

Optical Rotation vs L-Enantiomer
Head-to-head
Target: [α]D20 = -78 ± 2° (C=1, 96% EtOH)
L-enantiomer: ~ +78°
Supports enantiomer-identity verification in QC workflows.
Equal magnitude, opposite sign confirms D-configuration.
Stereochemistry Chiral Purity Peptide Synthesis

Orthogonal Protection and Selective Deprotection

H-D-Cys(trt)-otbu hcl provides a crucial orthogonal deprotection strategy that differentiates it from mono-protected derivatives like H-D-Cys(Trt)-OH. The S-trityl (Trt) group is labile to mild acid conditions (1-2% TFA in DCM, 2-4 hours) , allowing for selective side-chain deprotection while the C-terminal tert-butyl (OtBu) ester remains stable. The OtBu ester is subsequently cleaved under stronger acidic conditions (95% TFA) . This two-step, sequential deprotection is not possible with H-D-Cys(Trt)-OH, which lacks the acid-stable C-terminal ester. This dual protection is essential for complex peptide synthesis requiring selective, stepwise unmasking of functional groups for cyclization or further conjugation.

Deprotection Orthogonality
Head-to-head
Target: Step 1 – 1-2% TFA (Trt removal, 2-4 h); Step 2 – 95% TFA (OtBu removal).
H-D-Cys(Trt)-OH lacks orthogonal C-terminal ester.
Supports selective on-resin thiol liberation workflows.
Sequential deprotection enables cyclization or conjugation strategies.
Orthogonal Chemistry Fmoc SPPS Deprotection Kinetics

High Purity and Low Enantiomeric Impurity

The target compound is supplied with a minimum purity of ≥ 99% as determined by HPLC . This high purity standard is essential for minimizing side reactions and simplifying purification. In contrast, while other D-cysteine derivatives like Fmoc-D-Cys(Trt)-OH [1] and Boc-D-Cys(Trt)-OH are available at high purity (≥98-99%), the specific combination of protecting groups and enantiomeric purity is unique to this product. A direct comparison of enantiomeric purity shows that Fmoc-D-Cys(Trt)-OH has a specification of ≤ 0.5% L-enantiomer [1], a key metric that is implied for the target compound given its precise optical rotation specification. This level of quality control ensures that the building block meets the stringent requirements for producing homogeneous, high-fidelity peptides.

HPLC Purity
Cross-study comparable
≥ 99% (HPLC)
Supports specification review for peptide coupling fidelity.
Comparable purity tier to Fmoc- and Boc-D-Cys(Trt)-OH (≥ 98-99%).
Quality Control HPLC Enantiomeric Purity

Storage and Handling Stability

The compound is specified for storage at 2-8 °C , a condition that ensures its long-term stability and prevents premature deprotection or degradation. This specific storage requirement, while a minor logistical consideration, is a key differentiator from some other protected cysteine derivatives. For instance, Boc-D-Cys(Trt)-OH can be stored at room temperature or at -20°C [1], indicating different inherent stability profiles. Adhering to the 2-8 °C specification for H-D-Cys(trt)-otbu hcl is essential to guarantee the compound's reactivity and purity upon use, preventing costly synthesis failures.

Storage Stability
Class-level
2-8 °C (recommended)
Supports logistics and integrity planning for SPPS workflows.
Differs from Boc-D-Cys(Trt)-OH (RT or -20 °C); data to verify per lot.
Stability Storage Logistics

H-D-Cys(trt)-otbu hcl Key Applications


D-Amino Acid Peptide Synthesis

This is the primary application for H-D-Cys(trt)-otbu hcl. The verified optical rotation of [α]D20 = -78 ± 2° confirms the D-stereochemistry. This ensures the resulting peptide incorporates the desired D-cysteine residue, which is critical for achieving the target's three-dimensional structure, receptor selectivity, and resistance to enzymatic degradation in vivo [1]. Use of the L-enantiomer would produce a peptide with opposite chirality, leading to a different, and likely inactive, biological profile.

Fmoc-SPPS with Selective Deprotection

The orthogonal protection of the S-trityl (Trt) and C-terminal tert-butyl (OtBu) ester makes this compound ideal for Fmoc-SPPS. The Trt group can be selectively removed with 1-2% TFA while the peptide remains attached to the resin via its C-terminal ester. This allows for on-resin cyclization or further derivatization of the free thiol before final cleavage, a capability not offered by derivatives like H-D-Cys(Trt)-OH.

Disulfide-Rich Peptide Synthesis

The acid-labile Trt group is the standard protecting group for cysteine thiols in the synthesis of disulfide-rich peptides. Its removal during final TFA cleavage (or selectively on-resin) reveals the free thiol for directed disulfide bond formation. The high purity (≥ 99% [1]) and defined storage conditions (2-8 °C [1]) of this product ensure that the thiol is not prematurely oxidized or degraded, leading to higher yields of the correctly folded product.

Native Chemical Ligation at Cysteine

In NCL, a peptide with a C-terminal thioester reacts with an N-terminal cysteine residue on another peptide to form a native amide bond. H-D-Cys(trt)-otbu hcl can be incorporated as the N-terminal residue of a peptide fragment. The tert-butyl ester is a temporary protection that must be removed prior to ligation. The high enantiomeric purity of the compound ensures that the resulting ligated product is homogeneous, which is crucial for the biological activity of the final polypeptide .

Application
Selection Property
Validation Focus
D-configuration peptide studies
Enantiomer-attribution review
Optical rotation identity; D vs L stereochemical outcome
Fmoc-SPPS with selective deprotection
Orthogonal protection strategy
Stepwise Trt / OtBu removal fidelity; on-resin thiol liberation
Disulfide-rich peptide assembly
Thiol protection integrity
Disulfide-bond formation endpoint; purity and storage conditions
Native chemical ligation (NCL)
N-terminal Cys building block
Enantiomeric homogeneity; ligation-product characterization

Technical Documentation Hub

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